molecular formula C14H18BNO2 B13615845 2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13615845
M. Wt: 243.11 g/mol
InChI Key: PLHHIGSSSIQQQM-UHFFFAOYSA-N
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Description

2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(isocyanomethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boron-containing compound with an aryl halide .

Scientific Research Applications

2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron-containing compound transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in various organic reactions.

    3-(Isocyanomethyl)phenylboronic Acid: A precursor in the synthesis of the target compound.

Uniqueness

2-(3-(Isocyanomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

IUPAC Name

2-[3-(isocyanomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9H,10H2,1-4H3

InChI Key

PLHHIGSSSIQQQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[N+]#[C-]

Origin of Product

United States

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